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Compound of Interest

Compound Name: 2'-Acetoxy-5-chlorovalerophenone

Cat. No.: B3021533 Get Quote

This technical guide provides a comprehensive overview of 2'-Acetoxy-5-
chlorovalerophenone, detailing its chemical identifiers, physicochemical properties, and

proposed methodologies for its synthesis and analysis. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Core Identifiers and Properties
2'-Acetoxy-5-chlorovalerophenone is a ketone derivative with the CAS number 1017060-87-

5.[1] Its fundamental identifiers and properties are summarized below.

Identifier Value Source

CAS Number 1017060-87-5 [1]

Molecular Formula C13H15ClO3 PubChem

Molecular Weight 254.72 g/mol [1]

Canonical SMILES
CCC(C(=O)C1=CC=CC=C1O

C(=O)C)Cl
PubChem

InChI Key Not Available -
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Physicochemical Property Predicted Value Notes

Boiling Point ~350-400 °C
Estimated based on

structurally similar compounds.

Melting Point Not Available No experimental data found.

Solubility
Soluble in organic solvents like

DMSO, DMF, and methanol.

Predicted based on chemical

structure.

Appearance
Likely a solid or oil at room

temperature.

Based on similar

acetophenone derivatives.

Proposed Synthesis Protocol
While a specific, detailed synthesis protocol for 2'-Acetoxy-5-chlorovalerophenone is not

readily available in peer-reviewed literature, a plausible synthetic route can be devised based

on established organic chemistry principles for the formation of similar acetophenone

derivatives. A potential two-step synthesis is outlined below.

Step 1: Friedel-Crafts Acylation of 2-Chloroacetoxybenzene

Reactants: 2-Chloroacetoxybenzene, valeryl chloride, and a Lewis acid catalyst (e.g.,

aluminum chloride, AlCl3).

Solvent: A dry, inert solvent such as dichloromethane (CH2Cl2) or carbon disulfide (CS2).

Procedure:

1. To a stirred solution of 2-chloroacetoxybenzene in the chosen solvent, cooled to 0°C,

slowly add the Lewis acid catalyst.

2. Add valeryl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.

3. After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours until completion (monitored by TLC).

4. Quench the reaction by carefully pouring it into a mixture of ice and concentrated

hydrochloric acid.
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5. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product, 2'-hydroxy-5-

chlorovalerophenone.

Step 2: Acetylation of 2'-hydroxy-5-chlorovalerophenone

Reactants: 2'-hydroxy-5-chlorovalerophenone, acetic anhydride, and a base catalyst (e.g.,

pyridine or triethylamine).

Solvent: Dichloromethane or can be run neat with pyridine as the solvent.

Procedure:

1. Dissolve 2'-hydroxy-5-chlorovalerophenone in the chosen solvent and add the base

catalyst.

2. Add acetic anhydride dropwise to the mixture at room temperature.

3. Stir the reaction for several hours until completion (monitored by TLC).

4. Wash the reaction mixture with water, dilute hydrochloric acid, and then brine.

5. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

6. Purify the crude product by column chromatography on silica gel to obtain pure 2'-
Acetoxy-5-chlorovalerophenone.

Analytical Characterization
The structure and purity of the synthesized 2'-Acetoxy-5-chlorovalerophenone would be

confirmed using standard analytical techniques.
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Analytical Method Expected Observations

¹H NMR

Aromatic protons (multiplets, ~7-8 ppm), acetyl

protons (singlet, ~2.3 ppm), protons on the

valeryl chain (multiplets, ~1-3 ppm). The

chemical shifts will be influenced by the chloro

and acetoxy substituents.

¹³C NMR

Carbonyl carbons (ketone and ester, ~170-200

ppm), aromatic carbons (~120-150 ppm),

aliphatic carbons on the valeryl chain (~10-40

ppm), and the acetyl methyl carbon (~20 ppm).

Mass Spectrometry (MS)

The molecular ion peak [M]+ or [M+H]+

corresponding to the molecular weight (254.72

g/mol ) should be observed. Fragmentation

patterns would likely show losses of the acetyl

group and parts of the valeryl chain.

High-Performance Liquid Chromatography

(HPLC)

A single major peak would indicate the purity of

the compound. The retention time would depend

on the column and mobile phase used.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the C=O

stretch of the ketone (~1680 cm⁻¹) and the ester

(~1760 cm⁻¹), as well as C-O and C-Cl

stretches.

Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity, mechanism of action,

or associated signaling pathways for 2'-Acetoxy-5-chlorovalerophenone. However, various

acetophenone derivatives have been investigated for a range of biological activities, including

antimicrobial and antifungal properties.[1] Further research would be required to determine if

2'-Acetoxy-5-chlorovalerophenone possesses any significant biological effects.

Experimental Workflow Diagram
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The following diagram illustrates a general workflow for the synthesis and characterization of

2'-Acetoxy-5-chlorovalerophenone.
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A general workflow for the synthesis and analysis of 2'-Acetoxy-5-chlorovalerophenone.

Conclusion
2'-Acetoxy-5-chlorovalerophenone is a chemical compound with established identifiers.

While specific experimental data is scarce in the public domain, this guide provides a robust

framework for its synthesis and characterization based on well-understood chemical principles

and analytical techniques applied to analogous structures. The lack of information on its

biological activity presents an opportunity for future research to explore the potential

applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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